N,N-didodecylformamide
Description
N,N-Didodecylformamide is a formamide derivative with two dodecyl (12-carbon) chains attached to the nitrogen atom. Its molecular formula is C25H49NO, and its structure has been confirmed via NMR spectroscopy, showing characteristic signals for the formamide proton (δ = 8.00 ppm) and aliphatic chains (δ = 0.85 ppm for terminal methyl groups) . The long hydrophobic chains impart amphiphilic properties, making it suitable for applications requiring surfactancy or phase-transfer catalysis. Unlike smaller analogs like N,N-dimethylformamide (DMF), its high molecular weight and lipophilic nature reduce volatility and polar solvent miscibility.
Properties
CAS No. |
55282-35-4 |
|---|---|
Molecular Formula |
C25H51NO |
Molecular Weight |
381.7 g/mol |
IUPAC Name |
N,N-didodecylformamide |
InChI |
InChI=1S/C25H51NO/c1-3-5-7-9-11-13-15-17-19-21-23-26(25-27)24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3 |
InChI Key |
YCVBFESJLOMHSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Didodecylformamide can be synthesized through the reaction of dodecylamine with formic acid or its derivatives. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the formamide bond. The reaction can be represented as follows:
2 C12H25NH2 + HCOOH → C25H51NO + H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Didodecylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The formamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
N,N-Didodecylformamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of long-chain amides and other derivatives.
Biology: The compound can be used in the study of lipid membranes due to its long alkyl chains, which mimic the behavior of natural lipids.
Medicine: Research into its potential as a drug delivery agent or in the formulation of pharmaceuticals is ongoing.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-didodecylformamide involves its interaction with various molecular targets. The long alkyl chains allow it to integrate into lipid membranes, potentially altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and other cellular processes. Additionally, the formamide group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Chain Length and Polarity : DMF and DMA are small, polar solvents with high water miscibility. Increasing chain length (e.g., didodecyl or octadecyl derivatives) reduces polarity and water solubility.
- Functional Groups : Substituting oxygen with sulfur (thioformamide) increases reactivity in nucleophilic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
